2-Bromo-3-fluorophenyl difluoromethyl sulphone is an organofluorine compound characterized by the presence of a difluoromethyl group and a brominated fluorophenyl moiety attached to a sulphone functional group. Its molecular formula is , with a molecular weight of 289.07 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
This compound is classified as a sulfone derivative, which are compounds containing a sulfonyl functional group (). Sulfones are widely used in organic synthesis and medicinal chemistry. The presence of fluorine atoms enhances the biological activity and physicochemical properties of the compound, making it a subject of interest in various scientific fields.
The synthesis of 2-bromo-3-fluorophenyl difluoromethyl sulphone typically involves the following methods:
The structural representation of 2-bromo-3-fluorophenyl difluoromethyl sulphone can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C7H4BrF3O2S |
Molecular Weight | 289.07 g/mol |
IUPAC Name | 2-bromo-1-(difluoromethylsulfonyl)-3-fluorobenzene |
InChI Key | SNXNTGCSSKMLGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)Br)S(=O)(=O)C(F)F |
The compound's structure features a bromine atom at the second position and a fluorine atom at the third position on the phenyl ring, contributing to its unique reactivity.
2-bromo-3-fluorophenyl difluoromethyl sulphone can undergo several chemical reactions:
The mechanism of action of 2-bromo-3-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets, where the difluoromethyl group enhances binding affinity to biological targets through hydrogen bonding. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
2-bromo-3-fluorophenyl difluoromethyl sulphone has several scientific uses:
This compound exemplifies the versatility of organofluorine chemistry in various fields, highlighting its potential for further research and application development.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3